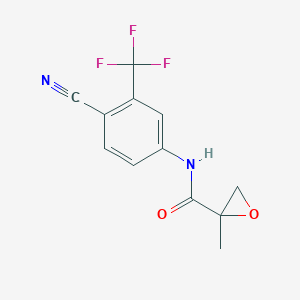

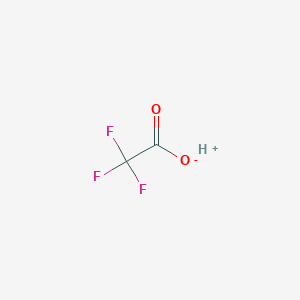

N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide

Übersicht

Beschreibung

Baloxavir marboxil is an antiviral medication used for the treatment of influenza A and B. It was developed by Shionogi & Co., Ltd. and was first approved for medical use in Japan in 2018 . Baloxavir marboxil is a prodrug, which means it is metabolized in the body to produce its active form, baloxavir acid. This compound is known for its ability to reduce the duration of flu symptoms by inhibiting the replication of the influenza virus .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Baloxavirmarboxil umfasst mehrere wichtige Schritte:

Nucleophile Substitution: Polysubstituiertes 2,3-Difluor-6-halogeniertes Benzylalkohol wird einer nucleophilen Substitution unterzogen, um 2,3-Difluor-6-halogeniertes Benzylhalogenid zu bilden.

Grignard-Reaktion: Das Benzylhalogenid wird dann einer Grignard-Reaktion unterzogen, um 3,4-Difluor-2-(Phenylthio)methyl)benzoesäure zu erzeugen.

Friedel-Crafts-Acylierung: Dieser Zwischenstoff wird einer Friedel-Crafts-Acylierung unterzogen, um 7,8-Difluor-dibenzo[b,e]thiophen-11(6H)-on zu bilden.

Industrielle Produktionsverfahren: Eine effiziente industrielle Synthesemethode beinhaltet die Verwendung von Mikrowellenbestrahlung und einem Festphasensäurekatalysator (HND-580), was die Reaktionszeit erheblich verkürzt und die Ausbeute verbessert . Diese Methode ist umweltfreundlich und für die großtechnische Produktion geeignet.

Arten von Reaktionen:

Oxidation und Reduktion: Baloxavirmarboxil kann Oxidations- und Reduktionsreaktionen eingehen, die für seine metabolische Aktivierung im Körper unerlässlich sind.

Substitution: Die Verbindung kann während ihrer Synthese an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Nucleophile Substitution: Polysubstituiertes Benzylalkohol und Halogenide werden unter bestimmten Bedingungen verwendet.

Grignard-Reaktion: Magnesium und geeignete Lösungsmittel werden für die Grignard-Reaktion verwendet.

Friedel-Crafts-Acylierung: Lewis-Säuren wie Aluminiumchlorid werden als Katalysatoren verwendet.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Baloxavirmarboxil hat mehrere Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Baloxavirmarboxil ist ein cap-abhängiger Endonuklease-Inhibitor. Nach der Verabreichung wird es zu Baloxavirsäure hydrolysiert, die das Polymerase-saure Protein des Influenzavirus hemmt . Diese Hemmung verhindert, dass das Virus seine RNA repliziert, wodurch die Virusvermehrung reduziert und die Symptome gelindert werden .

Ähnliche Verbindungen:

Oseltamivir: Ein weiteres Antiviral zur Behandlung von Influenza, das jedoch die Neuraminidase hemmt.

Zanamivir: Ähnlich wie Oseltamivir hemmt es ebenfalls die Neuraminidase, wird aber inhaliert verabreicht.

Einzigartigkeit von Baloxavirmarboxil:

- Baloxavirmarboxil ist in seinem Wirkmechanismus als cap-abhängiger Endonuklease-Inhibitor einzigartig, der sich von der Neuraminidase-Hemmung unterscheidet, die bei Oseltamivir und Zanamivir beobachtet wird .

- Es ist wirksam gegen Influenzastämme, die gegenüber anderen antiviralen Medikamenten resistent sind .

Baloxavirmarboxil stellt einen bedeutenden Fortschritt in der Behandlung von Influenza dar und bietet einen neuartigen Wirkmechanismus und effiziente Produktionsmethoden. Seine einzigartigen Eigenschaften und Anwendungen machen es zu einer wertvollen Verbindung sowohl in der medizinischen als auch in der wissenschaftlichen Forschung.

Wirkmechanismus

Baloxavir marboxil is a cap-dependent endonuclease inhibitor. After administration, it is hydrolyzed to baloxavir acid, which inhibits the polymerase acidic protein of the influenza virus . This inhibition prevents the virus from replicating its RNA, thereby reducing viral proliferation and alleviating symptoms .

Vergleich Mit ähnlichen Verbindungen

Oseltamivir: Another antiviral used to treat influenza, but it works by inhibiting neuraminidase.

Zanamivir: Similar to oseltamivir, it also inhibits neuraminidase but is administered via inhalation.

Uniqueness of Baloxavir Marboxil:

- Baloxavir marboxil is unique in its mechanism of action as a cap-dependent endonuclease inhibitor, which is different from the neuraminidase inhibition seen in oseltamivir and zanamivir .

- It is effective against strains of influenza that are resistant to other antiviral medications .

Baloxavir marboxil represents a significant advancement in the treatment of influenza, offering a novel mechanism of action and efficient production methods. Its unique properties and applications make it a valuable compound in both medical and scientific research.

Eigenschaften

IUPAC Name |

N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-11(6-19-11)10(18)17-8-3-2-7(5-16)9(4-8)12(13,14)15/h2-4H,6H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUQTWDUTIAAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436169 | |

| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90357-51-0 | |

| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyl-2-oxiranecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90357-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

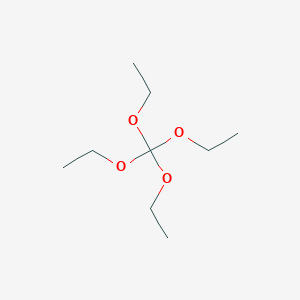

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q1: What are the key structural features of N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide and how do they contribute to its intermolecular interactions?

A1: this compound exhibits specific structural elements that influence its interactions. The molecule contains an oxirane (epoxide) ring, a carboxamide group, and a substituted phenyl ring. The oxygen atoms in the carboxamide and oxirane functionalities act as hydrogen bond acceptors. [] Specifically, these oxygen atoms engage in hydrogen bonding interactions with both the N-H group and the C-H groups of neighboring molecules within the crystal structure. [] These interactions contribute to the packing arrangement and potentially influence the compound's physical properties, such as melting point and solubility.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one](/img/structure/B43109.png)